GsMTx4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

GsMTx4は、PiezoとTRPチャネルファミリーに属するようなカチオン透過性機械感受性チャネルを選択的に阻害することにより、その効果を発揮します . このペプチドは、リジン残基によって安定化される細胞膜の脂質水界面に結合します . 結合すると、this compoundは膜に深く侵入し、「面積貯留層」として機能し、脂質内の側方圧力を低下させ、外層モノレイヤーを部分的に緩和します . これにより、機械感受性チャネルゲートに作用する刺激の有効な大きさが減少し、チャネル活性が阻害されます .

類似の化合物との比較

This compoundは、カチオン透過性チャネルを選択的に阻害し、膜内で面積貯留層として機能する能力により、機械感受性チャネル阻害剤の中でユニークな存在です . 類似の化合物には、クモ毒から得られる他のゲーティング修飾ペプチドがあり、ハナトキシンやProTx-IIなど、機械感受性チャネルを阻害しますが、選択性プロファイルと作用機序が異なります .

ハナトキシン: 電圧センサー領域に結合することにより、電圧依存性カリウムチャネルを阻害します.

ProTx-II: 電圧センサー領域に結合することにより、電圧依存性ナトリウムチャネルを阻害します.

This compoundのユニークな作用機序と選択性により、機械感受性チャネルの研究と、これらのチャネルを標的とする新しい治療薬の開発のための貴重なツールとなっています .

生化学分析

Biochemical Properties

GsMTx4 plays a crucial role in biochemical reactions by interacting with mechanosensitive ion channels. These channels are proteins that respond to mechanical stimuli, such as pressure or stretch, by allowing ions to pass through the cell membrane. This compound inhibits these channels by binding to them and altering their conformation, thereby preventing ion flow. This interaction is specific to cationic mechanosensitive channels, including Piezo1 and Piezo2 channels . The peptide’s ability to bind to these channels is influenced by its six lysine residues, which are essential for its membrane-binding properties .

Cellular Effects

This compound affects various types of cells and cellular processes by modulating mechanosensitive ion channels. In neurons, it can inhibit the channels responsible for mechanotransduction, thereby reducing pain sensation. In cardiac cells, this compound can prevent abnormal ion fluxes that lead to arrhythmias. Additionally, this compound influences cell signaling pathways by altering the ion gradients across the cell membrane, which can impact gene expression and cellular metabolism . The peptide’s effects on mechanosensitive ion channels also play a role in protecting cells from mechanical stress-induced damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mechanosensitive ion channels and inhibiting their activity. This compound binds to the lipid bilayer of the cell membrane, where it interacts with the mechanosensitive ion channels. This binding alters the channels’ conformation, preventing them from opening in response to mechanical stimuli . The inhibition of these channels by this compound is thought to involve both direct interactions with the channel proteins and indirect effects on the surrounding lipid environment . This dual mechanism of action allows this compound to effectively inhibit mechanosensitive ion channels and modulate their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The peptide is relatively stable and retains its activity for extended periods under controlled conditions. Its stability can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in protecting cells from mechanical stress . Degradation of this compound over time can lead to a gradual decrease in its inhibitory effects on mechanosensitive ion channels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits mechanosensitive ion channels without causing significant adverse effects. At higher doses, the peptide can exhibit toxic effects, including disruption of normal ion homeostasis and cellular function . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant inhibition of mechanosensitive ion channels . Careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to ion homeostasis and cellular stress responses. The peptide interacts with enzymes and cofactors that regulate ion fluxes and cellular metabolism. By inhibiting mechanosensitive ion channels, this compound can affect metabolic flux and alter the levels of metabolites involved in energy production and cellular signaling . The peptide’s effects on metabolic pathways are closely linked to its ability to modulate ion gradients and protect cells from mechanical stress .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The peptide can bind to specific transporters that facilitate its uptake into cells, where it accumulates in the lipid bilayer of the cell membrane . This compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that can sequester the peptide . These interactions play a crucial role in determining the localization and accumulation of this compound within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane, where it exerts its inhibitory effects on mechanosensitive ion channels. The peptide’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can also interact with other membrane-associated proteins, which can affect its activity and function . The precise subcellular localization of this compound is essential for its ability to modulate mechanosensitive ion channels and protect cells from mechanical stress.

準備方法

GsMTx4は、35個のアミノ酸からなるペプチドであり、阻害性システインノット(ICK)ペプチドファミリーに属します . This compoundの合成は、固相ペプチド合成(SPPS)によって達成することができ、これはペプチドの製造によく用いられる方法です。 このプロセスは、保護されたアミノ酸を固体樹脂に順次添加し、続いて脱保護し、樹脂から切断することを含みます . 合成経路には通常、ペプチド構造を安定化させるためのジスルフィド結合の形成が含まれます .

This compoundの工業生産には、組換えDNA技術が用いられ、ペプチドをコードする遺伝子が、大腸菌や酵母などの適切な発現系に挿入されます。 発現されたペプチドは、その後、クロマトグラフィー技術を用いて精製されます .

化学反応の分析

GsMTx4は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 ジスルフィド結合の形成は、this compound合成における重要な反応であり、これらの結合はペプチドの安定性と活性に不可欠です . これらの反応で使用される一般的な試薬には、ヨウ素などの酸化剤と、ジチオスレイトール(DTT)などの還元剤が含まれます . これらの反応から生成される主な生成物は、それぞれペプチドの酸化型と還元型です .

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野で、幅広い科学研究への応用を有しています。 化学において、this compoundは、機械感受性チャネルの構造と機能を研究するためのツールとして用いられます . 生物学において、それはこれらのチャネルが細胞シグナル伝達、メカノトランスダクション、イオン恒常性などのさまざまな生理学的プロセスで果たす役割を調査するために使用されます .

医学において、this compoundは、心房細動、筋ジストロフィー、神経障害性疼痛など、異常な機械感受性チャネル活性を伴う疾患の治療に潜在的な応用を有しています . このペプチドは、リゾホスファチジルコリン誘発性アストロサイト毒性とミクログリア反応性を軽減することも示されており、神経保護におけるその可能性的使用を示唆しています .

産業において、this compoundは、機械感受性チャネルを標的とする新しい薬物や治療薬の開発に使用されています .

科学的研究の応用

GsMTx4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool to study the structure and function of mechanosensitive channels . In biology, it is used to investigate the role of these channels in various physiological processes, such as cell signaling, mechanotransduction, and ion homeostasis .

In medicine, this compound has potential therapeutic applications for conditions involving abnormal mechanosensitive channel activity, such as cardiac arrhythmias, muscular dystrophy, and neuropathic pain . The peptide has also been shown to attenuate lysophosphatidylcholine-induced astrocyte toxicity and microglial reactivity, suggesting its potential use in neuroprotection .

In industry, this compound is used in the development of new drugs and therapeutic agents targeting mechanosensitive channels .

類似化合物との比較

GsMTx4 is unique among mechanosensitive channel inhibitors due to its selective inhibition of cation-permeable channels and its ability to act as an area reservoir in the membrane . Similar compounds include other gating modifier peptides from spider venom, such as Hanatoxin and ProTx-II, which also inhibit mechanosensitive channels but have different selectivity profiles and mechanisms of action .

Hanatoxin: Inhibits voltage-gated potassium channels by binding to the voltage sensor domain.

ProTx-II: Inhibits voltage-gated sodium channels by binding to the voltage sensor domain.

This compound’s unique mechanism of action and selectivity make it a valuable tool for studying mechanosensitive channels and developing new therapeutic agents targeting these channels .

特性

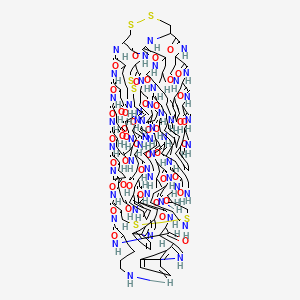

IUPAC Name |

3-[77-[(2-aminoacetyl)amino]-30-[[4-amino-1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-22,36,45,54,60,95-hexakis(4-aminobutyl)-4,13-bis(2-amino-2-oxoethyl)-39,86-dibenzyl-69-(3-carbamimidamidopropyl)-16,19-bis(carboxymethyl)-48-(hydroxymethyl)-89,92-bis(1H-indol-3-ylmethyl)-33,42,57,80-tetrakis(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,68,71,78,81,84,87,90,93,96-octacosaoxo-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,67,70,79,82,85,88,91,94,97-octacosazapentacyclo[49.46.4.225,72.06,10.063,67]trihectan-83-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C185H273N49O45S6/c1-98(2)72-121-160(255)203-114(54-27-33-65-188)156(251)229-141-96-284-283-95-140-178(273)225-134(84-147(195)239)184(279)234-71-39-60-144(234)182(277)224-131(83-146(194)238)170(265)222-133(86-151(245)246)172(267)223-132(85-150(243)244)171(266)206-116(56-29-35-67-190)158(253)230-142(97-285-282-94-139(177(272)221-130(82-145(193)237)169(264)218-127(79-105-46-19-12-20-47-105)166(261)226-136(91-236)174(269)211-120(152(196)247)76-102-40-13-9-14-41-102)231-163(258)124(75-101(7)8)214-153(248)112(52-25-31-63-186)204-164(259)125(77-103-42-15-10-16-43-103)217-162(257)123(74-100(5)6)213-154(249)113(53-26-32-64-187)207-173(268)135(90-235)227-179(141)274)180(275)232-138(176(271)210-119(58-37-69-199-185(197)198)183(278)233-70-38-59-143(233)181(276)209-117(155(250)212-121)57-30-36-68-191)93-281-280-92-137(202-148(240)87-192)175(270)215-122(73-99(3)4)161(256)208-118(61-62-149(241)242)159(254)216-126(78-104-44-17-11-18-45-104)165(260)219-129(81-107-89-201-111-51-24-22-49-109(107)111)168(263)220-128(80-106-88-200-110-50-23-21-48-108(106)110)167(262)205-115(157(252)228-140)55-28-34-66-189/h9-24,40-51,88-89,98-101,112-144,200-201,235-236H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,237)(H2,194,238)(H2,195,239)(H2,196,247)(H,202,240)(H,203,255)(H,204,259)(H,205,262)(H,206,266)(H,207,268)(H,208,256)(H,209,276)(H,210,271)(H,211,269)(H,212,250)(H,213,249)(H,214,248)(H,215,270)(H,216,254)(H,217,257)(H,218,264)(H,219,260)(H,220,263)(H,221,272)(H,222,265)(H,223,267)(H,224,277)(H,225,273)(H,226,261)(H,227,274)(H,228,252)(H,229,251)(H,230,253)(H,231,258)(H,232,275)(H,241,242)(H,243,244)(H,245,246)(H4,197,198,199) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDNTWXIIKNMHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)CN)C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC2=O)CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)O)CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)N)CC(C)C)CCCCN)CC8=CC=CC=C8)CC(C)C)CCCCN)CO)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CC1=CC=CC=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C185H273N49O45S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4096 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide](/img/structure/B612270.png)